molecular formula C24H30N4OS2 B2511281 (4-(Dimethylamino)phenyl)(4-(4-morpholinophenylcarbonothioyl)piperazin-1-yl)methanethione CAS No. 867135-45-3

(4-(Dimethylamino)phenyl)(4-(4-morpholinophenylcarbonothioyl)piperazin-1-yl)methanethione

Cat. No.: B2511281
CAS No.: 867135-45-3
M. Wt: 454.65
InChI Key: XPNNNCYZXWXADO-UHFFFAOYSA-N
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Description

(4-(Dimethylamino)phenyl)(4-(4-morpholinophenylcarbonothioyl)piperazin-1-yl)methanethione is a synthetic compound that features a mix of aromatic rings, piperazine, and thioester functionalities. It’s not just a mouthful to say, but also a significant molecule in various scientific realms.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : The synthesis typically starts with commercially available 4-(dimethylamino)benzaldehyde and 4-(4-morpholinophenylcarbonothioyl)piperazine.

  • Step-by-Step Synthesis

    • Step 1: : The initial step involves the formation of an imine intermediate by reacting 4-(dimethylamino)benzaldehyde with 4-(4-morpholinophenylcarbonothioyl)piperazine in the presence of a mild acid catalyst.

    • Step 2: : The imine intermediate undergoes thionation with a suitable thionation agent like Lawesson's reagent to afford (4-(Dimethylamino)phenyl)(4-(4-morpholinophenylcarbonothioyl)piperazin-1-yl)methanethione.

  • Reaction Conditions: : These reactions are usually performed in an inert atmosphere (argon or nitrogen) and under controlled temperatures, often around 60-80°C, with an appropriate solvent like dichloromethane.

Industrial Production Methods

For industrial-scale production, continuous flow reactors and automated systems might be used to optimize yield and purity. High-pressure liquid chromatography (HPLC) can also be employed for purification.

Chemical Reactions Analysis

  • Types of Reactions

    • Oxidation: : Undergoes oxidation to form sulfoxides and sulfones.

    • Reduction: : Can be reduced to corresponding amine derivatives.

    • Substitution: : Capable of nucleophilic substitutions, especially at the aromatic rings.

  • Common Reagents and Conditions

    • Oxidation: : Performed using agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).

    • Reduction: : Typically done with lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in hydrogen atmosphere.

    • Substitution: : Various nucleophiles can be employed, depending on the desired substitution, using conditions that maintain the integrity of the thioester.

  • Major Products

    • Oxidation: : Produces sulfoxides and sulfones.

    • Reduction: : Yields amine derivatives.

    • Substitution: : Results in various substituted aromatic compounds.

Scientific Research Applications

Chemistry

The compound is widely studied for its reactivity and the stability of its thioester group, making it a model for studying substitution reactions on aromatic systems.

Biology

In biological studies, the compound can serve as a probe for enzyme activity, particularly those involved in sulfur metabolism and detoxification pathways.

Medicine

Industry

It finds applications in materials science, including the development of advanced polymers and coatings due to its unique chemical structure.

Mechanism of Action

The compound interacts primarily through its thioester linkage and aromatic rings, engaging in electron-donating and -withdrawing interactions. The piperazine and morpholine moieties add to its versatility by allowing binding to various biological targets and participating in hydrogen bonding.

Molecular Targets and Pathways

  • Targets: : Includes enzymes like thioesterases and sulfurtransferases.

  • Pathways: : Involves thiol-disulfide exchange reactions and sulfur transfer mechanisms.

Comparison with Similar Compounds

When compared to other thioester-containing compounds, (4-(Dimethylamino)phenyl)(4-(4-morpholinophenylcarbonothioyl)piperazin-1-yl)methanethione stands out due to its additional functional groups that enhance reactivity and stability.

List of Similar Compounds

  • Ethyl thioacetate: : Simpler structure, less reactive.

  • S-Methyl thioacetate: : Comparable sulfur functionality, but lacks the complexity.

  • N-Phenyl thioamide: : Similar reactivity, different aromatic substitution pattern.

There you have it, a detailed exploration of this compound! Hope that brings some light to your research.

Properties

IUPAC Name

[4-[4-(dimethylamino)benzenecarbothioyl]piperazin-1-yl]-(4-morpholin-4-ylphenyl)methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4OS2/c1-25(2)21-7-3-19(4-8-21)23(30)27-11-13-28(14-12-27)24(31)20-5-9-22(10-6-20)26-15-17-29-18-16-26/h3-10H,11-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPNNNCYZXWXADO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=S)N2CCN(CC2)C(=S)C3=CC=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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